molecular formula C8H9N3O2 B11569487 (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide

(2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide

Cat. No.: B11569487
M. Wt: 179.18 g/mol
InChI Key: ADNIFHUWOXIBSN-IZZDOVSWSA-N
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Description

(2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide is a chemical compound characterized by the presence of a hydroxyimino group and a pyridin-2-ylmethyl group attached to an ethanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide typically involves the reaction of pyridin-2-ylmethylamine with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethanamide backbone can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethanamide derivatives.

Scientific Research Applications

(2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyridin-2-ylmethyl group may enhance the compound’s ability to penetrate biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(hydroxyimino)-N-(pyridin-3-ylmethyl)ethanamide
  • (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide
  • (2E)-2-(hydroxyimino)-N-(pyridin-2-ylethyl)ethanamide

Uniqueness

(2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its chemical reactivity and biological activity. The presence of the hydroxyimino group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C8H9N3O2/c12-8(6-11-13)10-5-7-3-1-2-4-9-7/h1-4,6,13H,5H2,(H,10,12)/b11-6+

InChI Key

ADNIFHUWOXIBSN-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=NC(=C1)CNC(=O)/C=N/O

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C=NO

Origin of Product

United States

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